
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a hydroxyl group, a thienyl group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile source under basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The thienyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thienyl group can contribute to specific binding interactions.
Comparison with Similar Compounds
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile: Lacks the thienyl group, which may affect its biological activity and chemical reactivity.
6-(2-Thienyl)-4-(trifluoromethyl)nicotinonitrile: Lacks the hydroxyl group, potentially altering its solubility and reactivity.
2-Hydroxy-6-(2-thienyl)nicotinonitrile: Lacks the trifluoromethyl group, which may influence its lipophilicity and metabolic stability.
Uniqueness: 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thienyl group provides specific binding interactions, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-oxo-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2OS/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBGOCKMIMCHLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351341 |
Source
|
Record name | 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22123-11-1, 3335-45-3 |
Source
|
Record name | 2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3335-45-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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